molecular formula C10H13Cl2N3 B2859114 N6-Methylquinoline-5,6-diamine dihydrochloride CAS No. 2172436-00-7

N6-Methylquinoline-5,6-diamine dihydrochloride

Cat. No. B2859114
M. Wt: 246.14
InChI Key: IGSAQWXSMFLHHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N6-Methylquinoline-5,6-diamine is a chemical compound with the CAS Number: 14204-98-9 . It has a molecular weight of 173.22 and its IUPAC name is N6-methyl-5,6-quinolinediamine .


Molecular Structure Analysis

The molecular formula of N6-Methylquinoline-5,6-diamine is C10H11N3 . The InChI Code is 1S/C10H11N3/c1-12-9-5-4-8-7 (10 (9)11)3-2-6-13-8/h2-6,12H,11H2,1H3 .


Physical And Chemical Properties Analysis

N6-Methylquinoline-5,6-diamine is a solid at room temperature . It has a boiling point of 372.2±32.0 C at 760 mmHg and a melting point of 162-172 C .

Scientific Research Applications

Chloroquine and Its Analogs in Cancer Therapies

Chloroquine (CQ) and its analogs, closely related to quinoline derivatives, have shown promise as effective and safe agents for cancer therapies. Initially used as an anti-malarial and anti-rheumatoid agent, recent studies suggest CQ can sensitize cell-killing effects by ionizing radiation and chemotherapeutic agents in a cancer-specific manner. The lysosomotrophic property of CQ appears crucial for increasing efficacy and specificity in cancer treatments, suggesting that conventional cancer therapies could be dramatically enhanced when used in combination with CQ and its analogs (Solomon & Lee, 2009).

Synthesis of New Compounds with Pharmacological Interest

Research on the synthesis of new compounds, such as trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones, reveals the potential of quinoline derivatives in developing pharmacologically interesting molecules. These compounds incorporate known fragments of pharmacological interest and pharmacophoric substituents, indicating a wide range of possible applications in drug development (Kandinska, Kozekov, & Palamareva, 2006).

Quinoline Derivatives as Dopaminergic Neurotoxins

N-Methylated tetrahydroisoquinolines, chemically similar to dopamine-derived quinolines, have been studied for their potential as dopaminergic neurotoxins. These studies suggest that N-methylation and subsequent oxidation of such compounds may contribute to neurodegenerative diseases like Parkinson's disease, indicating their significance in understanding and potentially treating such conditions (Naoi, Dostert, Yoshida, & Nagatsu, 1993).

Quinoline Proton Sponges and Tubulin-Polymerization Inhibitors

Further research into quinoline derivatives has led to the synthesis of compounds like 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, representing new classes of quinoline proton sponges. These compounds have unique properties that could be valuable in various scientific applications, including material science and catalysis (Dyablo, Pozharskii, Shmoilova, & Savchenko, 2015). Additionally, optimization studies on 4-(N-Cycloamino)phenylquinazolines as tubulin-polymerization inhibitors targeting the colchicine site have discovered new compounds with significant in vitro and in vivo anticancer activities (Wang et al., 2014).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P337, P362+P364, P405, P501 .

properties

IUPAC Name

6-N-methylquinoline-5,6-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.2ClH/c1-12-9-5-4-8-7(10(9)11)3-2-6-13-8;;/h2-6,12H,11H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSAQWXSMFLHHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C2=C(C=C1)N=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N6-Methylquinoline-5,6-diamine dihydrochloride

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